Naloxone-6-hydrazone

説明

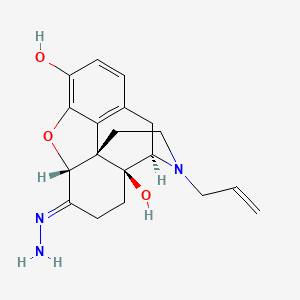

Naloxone-6-hydrazone is a chemically modified derivative of naloxone, a well-established opioid receptor antagonist. The modification involves the introduction of a hydrazone group (-NH-N=C<) at the C6 position of the naloxone structure. This alteration significantly impacts its pharmacokinetic and pharmacodynamic properties, particularly its duration of action and receptor-binding affinity. Hydrazone derivatives like this compound are synthesized through the condensation of naloxone with hydrazine or substituted hydrazides, often under controlled conditions in organic solvents .

Key structural features of this compound include:

特性

CAS番号 |

73674-85-8 |

|---|---|

分子式 |

C19H23N3O3 |

分子量 |

341.4 g/mol |

IUPAC名 |

(4R,4aS,7E,7aR,12bS)-7-hydrazinylidene-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C19H23N3O3/c1-2-8-22-9-7-18-15-11-3-4-13(23)16(15)25-17(18)12(21-20)5-6-19(18,24)14(22)10-11/h2-4,14,17,23-24H,1,5-10,20H2/b21-12+/t14-,17+,18+,19-/m1/s1 |

InChIキー |

XQQRNWNMEFUSMN-UTWDOOMRSA-N |

SMILES |

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

異性体SMILES |

C=CCN1CC[C@]23[C@@H]4/C(=N/N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

正規SMILES |

C=CCN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

同義語 |

naloxazone naloxone-6-hydrazone |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes the differences between Naloxone-6-hydrazone and related compounds:

| Compound | Structural Modification | Isomerism | Activity | Duration of Action | Key Applications |

|---|---|---|---|---|---|

| Naloxone | None | N/A | Pure antagonist | Short-acting (30–90 min) | Opioid overdose reversal |

| This compound | Hydrazone at C6 | Syn-anti isomerism | Long-acting antagonist | Prolonged (>24 hours) | Research tool for opioid studies |

| Naloxazone | Hydrazone derivative | Syn-anti isomerism | Irreversible antagonist | Long-lasting | Preclinical studies |

| Naloxone benzoylhydrazone | Benzoylhydrazone at C6 | N/A | Mixed agonist/antagonist | Variable | Pain management research |

Key Findings:

Duration of Action :

- This compound and naloxazone exhibit prolonged effects compared to naloxone. This is attributed to their irreversible or tight-binding interactions with opioid receptors, as demonstrated in studies by Luke et al. (1988) .

- In contrast, naloxone’s short half-life limits its utility in chronic settings but makes it ideal for acute overdose reversal .

Isomerism and Receptor Affinity :

- Syn-anti isomerism in hydrazone derivatives critically affects receptor binding. Kolb and Hua (1984) demonstrated that syn isomers of naloxone hydrazones exhibit higher affinity for μ-opioid receptors compared to anti isomers .

Functional Activity :

Physicochemical Properties

| Property | Naloxone | This compound | Naloxazone |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₄·HCl | C₁₉H₂₂N₂O₄·HCl | C₁₉H₂₂N₂O₄·HCl |

| Solubility | Water-soluble | Slightly soluble | Poorly soluble |

| Stability | Stable at -20°C | Sensitive to hydrolysis | Sensitive to light |

Therapeutic and Research Implications

- Naloxone : Remains the gold standard for opioid overdose reversal due to rapid onset and safety .

- This compound : Investigated for long-term opioid blockade in addiction therapy, though its instability in aqueous environments poses challenges .

- Naloxazone : Used in preclinical models to study opioid receptor internalization and tolerance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。